methyl 5-amino-1H-1,2,4-triazole-3-carboxylate hydrochloride
Description
Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate hydrochloride (CAS: 142782-22-7, 3641-14-3; molecular formula: C₄H₇ClN₄O₂; molecular weight: 178.58) is a triazole-based heterocyclic compound characterized by a carboxylate ester group at position 3 and an amino substituent at position 5 of the triazole ring, with a hydrochloride counterion . It serves as a versatile building block in medicinal chemistry, particularly for synthesizing enzyme inhibitors and heterocyclic derivatives via reactions such as Huisgen cycloaddition or coupling with carboxylic acids . The compound exhibits moderate solubility in polar solvents (e.g., water, methanol) due to its ionic nature and is often analyzed via reverse-phase HPLC (logP = -0.686 for the free base) .
Properties
IUPAC Name |
methyl 3-amino-1H-1,2,4-triazole-5-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2.ClH/c1-10-3(9)2-6-4(5)8-7-2;/h1H3,(H3,5,6,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRNUMFYRVKLEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=NN1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10888977 | |
| Record name | 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-, methyl ester, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10888977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142782-22-7 | |
| Record name | 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142782-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-, methyl ester, hydrochloride (1:1) | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142782227 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-, methyl ester, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-, methyl ester, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10888977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-, methyl ester, hydrochloride (1:1) | |
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Preparation Methods
Non-Diazo Three-Step Synthesis from Thiosemicarbazide
The most scalable method involves thiosemicarbazide (C₃H₇N₃S) and oxalic acid (C₂H₂O₄) as starting materials. This route avoids hazardous diazotization steps and proceeds as follows:
Step 1: Condensation and Cyclization
Thiosemicarbazide reacts with oxalic acid in water at 60°C for 6 hours, forming intermediate 4 (5-mercapto-1,2,4-triazole-3-carboxylic acid). Sodium hydroxide (4 g, 100 mmol) is added to the same pot, inducing cyclization at 60°C for 8 hours. Acid neutralization precipitates intermediate 4 as a white solid (yield: 85–90%).
Step 2: Oxidative Desulfurization
Intermediate 4 undergoes oxidation with 50% nitric acid at 80°C for 6 hours, removing the mercapto group to yield intermediate 5 (5-amino-1,2,4-triazole-3-carboxylic acid). Neutralization with NaOH removes residual nitrate byproducts.
Step 3: Esterification
Intermediate 5 reacts with methanol under sulfuric acid catalysis (2% w/w) to form methyl 5-amino-1H-1,2,4-triazole-3-carboxylate. The esterification achieves >95% conversion, with a total process yield of 58% after purification.
Hydrochloride Salt Formation
The free base ester is converted to its hydrochloride salt through two approaches:
Method A: Direct Protonation
Dissolving methyl 5-amino-1H-1,2,4-triazole-3-carboxylate in anhydrous HCl-saturated methanol precipitates the hydrochloride salt (Compound 1). Key parameters include:
| Parameter | Value |
|---|---|
| Temperature | 0–5°C |
| Reaction Time | 2 hours |
| Yield | 92–95% |
| Purity (HPLC) | >99% |
Method B: Acetylation Followed by Salt Formation
Acetylation with neat acetic anhydride (Ac₂O) at 20°C produces methyl 1-acetyl-5-amino-1H-1,2,4-triazole-3-carboxylate (Compound 3). Subsequent HCl treatment in ethanol removes the acetyl group, yielding the hydrochloride salt:
Regioselective Modifications and Byproduct Control
Acetylation Behavior
The free amino group at position 5 exhibits distinct reactivity:
-
Monoacetylation : At 20°C, only the N1 nitrogen is acetylated, forming Compound 3 exclusively.
-
Diacetylation : Boiling Ac₂O (140°C) acetylates both N1 and the exocyclic amine, yielding two isomers:
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Isomer 4 : Methyl 1-acetyl-3-(acetylamino)-1H-1,2,4-triazole-5-carboxylate
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Isomer 5 : Methyl 1-acetyl-5-(acetylamino)-1H-1,2,4-triazole-3-carboxylate
-
Byproduct Mitigation
Critical impurities arise from:
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Incomplete Desulfurization : Residual mercapto groups form disulfide dimers unless nitric acid concentration exceeds 40%.
-
Over-Esterification : Prolonged exposure to sulfuric acid (>12 hours) degrades the triazole ring, necessitating strict time control.
Analytical Characterization
Structural Confirmation
-
δ 3.90 (s, 3H, COOCH₃)
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δ 6.20 (br s, 2H, NH₂)
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δ 8.15 (s, 1H, triazole-H)
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3420 cm⁻¹ (N-H stretch)
-
1725 cm⁻¹ (C=O ester)
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1650 cm⁻¹ (C=N triazole)
Purity Assessment
HPLC analysis on a Newcrom R1 column (3 µm, 150 × 4.6 mm) with MeCN/H₂O/H₃PO₄ (20:80:0.1) mobile phase shows a single peak at 4.2 minutes.
Comparative Evaluation of Synthetic Methods
Industrial Scalability Considerations
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Industry: The compound is utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 5-amino-1H-1,2,4-triazole-3-carboxylate hydrochloride involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects. For example, as a precursor to Ribavirin, it interferes with viral replication by inhibiting viral RNA polymerase .
Comparison with Similar Compounds
Comparison with Similar Compounds
Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate hydrochloride belongs to a broader class of triazole carboxylates. Below is a comparative analysis of its structural analogs, focusing on substituents, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison of Triazole Derivatives
Key Findings:
Substituent Effects on Reactivity: The amino group at position 5 in the target compound enables nucleophilic substitution or coupling reactions (e.g., with EDCI/DMAP), making it valuable for synthesizing inhibitors like those targeting Factor XIIa . Replacement of the amino group with an azido moiety (CAS N/A) allows participation in Huisgen cycloadditions to form bitriazolyl constructs, useful in drug discovery .
Ester vs. Carboxylic Acid :
- The methyl ester in the target compound enhances stability compared to free carboxylic acids (e.g., 3-methyl-1H-1,2,4-triazole-5-carboxylic acid HCl), which are prone to decarboxylation under acidic conditions .
Halogenation Impact :
- Bromo or chloro derivatives (e.g., ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate, CAS 774608-89-8) exhibit increased electrophilicity, facilitating Suzuki-Miyaura cross-coupling reactions .
Solubility and Bioactivity :
- The hydrochloride salt form improves aqueous solubility compared to neutral analogs like ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate, which is more lipophilic (logP ~0.2) .
- Incorporation of a benzoyl group (CAS 1279219-12-3) enhances membrane permeability, critical for central nervous system-targeting drugs .
Biological Activity
Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, applications in drug development, and relevant case studies.
Chemical Structure and Properties
This compound features a triazole ring that enhances its solubility and reactivity. The compound's molecular formula is with a molecular weight of approximately 158.12 g/mol. The presence of the amino group allows for various chemical modifications, which can lead to derivatives with enhanced biological properties.
The biological activity of this compound primarily stems from its ability to act as an enzyme inhibitor. The triazole ring can interact with the active sites of various enzymes, modulating their activity. This interaction can lead to:
- Inhibition of Enzymatic Pathways : The compound has been shown to inhibit enzymes involved in crucial metabolic pathways, which can be beneficial in treating diseases caused by pathogens that rely on these pathways for survival .
Antiparasitic Activity
One notable application of this compound is in the treatment of Chagas disease caused by Trypanosoma cruzi. Research has demonstrated that derivatives of this compound exhibit significant antiparasitic activity. For example:
- Case Study : A study optimized a series of 5-amino-1,2,3-triazole derivatives that showed submicromolar activity against T. cruzi, leading to a reduction in parasite burden in mouse models .
Antimicrobial Properties
The compound also exhibits antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
| Activity | Target | Outcome |
|---|---|---|
| Antiparasitic | Trypanosoma cruzi | Significant reduction in burden |
| Antimicrobial | Various bacteria | Inhibition of growth |
Synthesis and Derivatives
The synthesis of this compound involves several chemical reactions including oxidation and substitution reactions. These reactions can yield various derivatives that may possess enhanced biological activities.
Synthesis Pathway
The synthesis typically follows these steps:
- Formation of Triazole Ring : The initial step involves the reaction between hydrazine derivatives and carbonyl compounds.
- Carboxylation : Subsequent carboxylation leads to the formation of the carboxylic acid derivative.
- Methylation : Finally, methylation can yield the ester form which is often more soluble and bioavailable.
Research Findings
Recent studies have highlighted the potential of this compound in drug development:
Q & A
Basic: What are the recommended synthetic pathways for methyl 5-amino-1H-1,2,4-triazole-3-carboxylate hydrochloride?
Methodological Answer:
The compound can be synthesized via two primary routes:
- Route 1 : Condensation of succinic anhydride with aminoguanidine hydrochloride under acidic conditions, followed by cyclization and esterification with methanol. This pathway is analogous to methods used for related triazole-carboxylates .
- Route 2 : Direct functionalization of 5-amino-1H-1,2,4-triazole-3-carboxylic acid via esterification with methanol in the presence of HCl, yielding the hydrochloride salt .
Key Considerations : - Monitor reaction pH to avoid over-protonation of the amino group.
- Purify via recrystallization from ethanol/water mixtures to isolate the hydrochloride form.
Advanced: How can tautomerism in the triazole ring impact characterization data?
Methodological Answer:
The 1,2,4-triazole core exhibits tautomerism between 1H and 4H forms, which complicates spectral interpretation:
- NMR Analysis : Use - HMBC to resolve ambiguity in NH/amine proton assignments.
- X-ray Crystallography : Crystallize the compound in a non-polar solvent (e.g., ethyl acetate) to stabilize a single tautomer. For example, methyl 1,2,4-triazole-3-carboxylate crystallizes in the 1H-form (InChI Key: QMPFMODFBNEYJH) .
Data Contradiction : Discrepancies in melting points or NMR shifts between studies may arise from tautomeric equilibria or salt formation .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Elemental Analysis : Confirm stoichiometry of the hydrochloride salt (e.g., Cl⁻ content via ion chromatography).
- Mass Spectrometry : Use ESI-MS in positive mode to observe [M+H] and [M+Cl] adducts (expected m/z: ~191 for the free base; ~227 for the hydrochloride).
- FTIR : Identify ester carbonyl (~1700 cm) and triazole ring vibrations (~1500–1600 cm) .
Advanced: How can computational methods resolve ambiguities in tautomeric or conformational states?
Methodological Answer:
- DFT Calculations : Optimize geometries of tautomers at the B3LYP/6-31G(d) level to predict NMR chemical shifts. Compare with experimental data to identify the dominant tautomer.
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., water vs. DMSO) to model tautomeric equilibria. This is critical for interpreting solubility or reactivity differences .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood for weighing or handling powders to avoid inhalation .
- Spill Management : Neutralize spills with sodium bicarbonate, then absorb with inert material (e.g., vermiculite). Avoid aqueous rinses to prevent HCl release .
Advanced: How does the hydrochloride salt influence reactivity in nucleophilic substitutions?
Methodological Answer:
The HCl salt enhances solubility in polar solvents (e.g., water, methanol), but the chloride ion can act as a competing nucleophile.
- Mitigation : Use a mild base (e.g., NaHCO) to generate the free amine in situ before reactions with electrophiles like acyl chlorides .
- Example : Reactivity with benzoyl chloride yields N-substituted derivatives, but excess base may deprotonate the triazole ring, altering regioselectivity .
Basic: What are the primary applications of this compound in medicinal chemistry?
Methodological Answer:
- Nucleoside Analog Synthesis : The ester group facilitates coupling with ribose or deoxyribose moieties to create antiviral or anticancer prodrugs (e.g., analogues of Ribavirin) .
- Metal Coordination : The amino and carboxylate groups act as ligands for transition metals (e.g., Cu), useful in catalysis or bioimaging .
Advanced: How to design derivatives for improved pharmacokinetic properties?
Methodological Answer:
- Ester Bioisosteres : Replace the methyl ester with a prodrug moiety (e.g., pivaloyloxymethyl) to enhance oral bioavailability.
- Salt Forms : Screen alternative counterions (e.g., tosylate, mesylate) to modulate solubility and crystallinity .
Basic: What solvents are optimal for recrystallization?
Methodological Answer:
- Hydrochloride Salt : Use ethanol/water (3:1 v/v) for high-purity crystals.
- Free Base : Recrystallize from acetone/hexane mixtures. Avoid DMSO due to high boiling point and potential solvate formation .
Advanced: How to address contradictions in reported spectral data?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
